Cas no 1551387-92-8 (3-ethyl-1-(4-methylphenyl)pentan-1-amine)
3-ethyl-1-(4-methylphenyl)pentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, α-(2-ethylbutyl)-4-methyl-
- 3-ethyl-1-(4-methylphenyl)pentan-1-amine
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- MDL: MFCD24331024
- Inchi: 1S/C14H23N/c1-4-12(5-2)10-14(15)13-8-6-11(3)7-9-13/h6-9,12,14H,4-5,10,15H2,1-3H3
- InChI Key: NLUBJEMDUSEIQG-UHFFFAOYSA-N
- SMILES: C(C1C=CC(C)=CC=1)(N)CC(CC)CC
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 295.6±9.0 °C at 760 mmHg
- Flash Point: 137.3±6.3 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
3-ethyl-1-(4-methylphenyl)pentan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-ethyl-1-(4-methylphenyl)pentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-243019-1g |
3-ethyl-1-(4-methylphenyl)pentan-1-amine |
1551387-92-8 | 1g |
$770.0 | 2023-09-15 | ||
| Enamine | EN300-243019-5g |
3-ethyl-1-(4-methylphenyl)pentan-1-amine |
1551387-92-8 | 5g |
$2235.0 | 2023-09-15 | ||
| Enamine | EN300-243019-10g |
3-ethyl-1-(4-methylphenyl)pentan-1-amine |
1551387-92-8 | 10g |
$3315.0 | 2023-09-15 | ||
| Enamine | EN300-243019-0.05g |
3-ethyl-1-(4-methylphenyl)pentan-1-amine |
1551387-92-8 | 95% | 0.05g |
$647.0 | 2024-06-19 | |
| Enamine | EN300-243019-0.1g |
3-ethyl-1-(4-methylphenyl)pentan-1-amine |
1551387-92-8 | 95% | 0.1g |
$678.0 | 2024-06-19 | |
| Enamine | EN300-243019-0.25g |
3-ethyl-1-(4-methylphenyl)pentan-1-amine |
1551387-92-8 | 95% | 0.25g |
$708.0 | 2024-06-19 | |
| Enamine | EN300-243019-0.5g |
3-ethyl-1-(4-methylphenyl)pentan-1-amine |
1551387-92-8 | 95% | 0.5g |
$739.0 | 2024-06-19 | |
| Enamine | EN300-243019-1.0g |
3-ethyl-1-(4-methylphenyl)pentan-1-amine |
1551387-92-8 | 95% | 1.0g |
$770.0 | 2024-06-19 | |
| Enamine | EN300-243019-2.5g |
3-ethyl-1-(4-methylphenyl)pentan-1-amine |
1551387-92-8 | 95% | 2.5g |
$1509.0 | 2024-06-19 | |
| Enamine | EN300-243019-5.0g |
3-ethyl-1-(4-methylphenyl)pentan-1-amine |
1551387-92-8 | 95% | 5.0g |
$2235.0 | 2024-06-19 |
3-ethyl-1-(4-methylphenyl)pentan-1-amine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3-ethyl-1-(4-methylphenyl)pentan-1-amine
Professional Introduction to Compound with CAS No. 1551387-92-8 and Product Name: 3-ethyl-1-(4-methylphenyl)pentan-1-amine
The compound with CAS No. 1551387-92-8 and the product name 3-ethyl-1-(4-methylphenyl)pentan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 3-ethyl-1-(4-methylphenyl)pentan-1-amine consists of a pentanamine backbone substituted with an ethyl group at the third carbon and a 4-methylphenyl (tolyl) group at the first carbon, providing a rich scaffold for further chemical modifications and biological evaluations.
Recent studies have highlighted the importance of structurally diverse amine derivatives in the discovery of novel therapeutic agents. The presence of both ethyl and tolyl substituents in 3-ethyl-1-(4-methylphenyl)pentan-1-amine offers a balance between lipophilicity and metabolic stability, making it an attractive candidate for further exploration. Researchers have been particularly interested in its potential as a precursor for more complex molecules, given its ability to undergo various functionalization reactions without compromising its core pharmacophoric features.
In the context of modern drug discovery, 3-ethyl-1-(4-methylphenyl)pentan-1-amine has been investigated for its pharmacological properties. Initial in vitro studies suggest that this compound exhibits moderate affinity for certain receptor targets, which could be exploited for the development of drugs targeting neurological disorders. The aromatic ring system and the alkyl chain provide distinct interactions with biological targets, offering a basis for designing molecules with enhanced binding affinity and selectivity.
The synthesis of 3-ethyl-1-(4-methylphenyl)pentan-1-amine involves multi-step organic transformations, including alkylation, reduction, and aromatic substitution reactions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical research. The use of catalytic systems has further improved the efficiency of these reactions, reducing waste and energy consumption while maintaining high chemical yields.
One of the most compelling aspects of 3-ethyl-1-(4-methylphenyl)pentan-1-amine is its versatility as a building block in medicinal chemistry. Its structural features allow for easy modifications at multiple positions, enabling chemists to explore a wide range of derivatives with tailored biological activities. For instance, introducing additional functional groups such as hydroxyl or carboxylic acid moieties could enhance solubility or target specific enzymes involved in disease pathways.
The pharmacokinetic profile of 3-ethyl-1-(4-methylphenyl)pentan-1-amine is another area of active investigation. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties when tested in preclinical models. These findings are crucial for assessing its potential as a lead compound in drug development programs, as they provide insights into how it might behave within the human body.
Furthermore, computational modeling techniques have been utilized to predict the binding interactions between 3-ethyl-1-(4-methylphenyl)pentan-1-amine and biological targets. These simulations have helped researchers understand how the compound interacts at a molecular level and have guided the design of more potent analogs. By leveraging computational tools alongside experimental data, scientists can accelerate the drug discovery process significantly.
The future prospects for 3-ethyl-1-(4-methylphenyl)pentan-1-am ine are promising, with ongoing research focusing on expanding its applications in therapeutic areas such as oncology and neurology. Its unique structural features make it an ideal candidate for developing targeted therapies that address unmet medical needs. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in shaping next-generation pharmaceuticals.
In conclusion,3 - ethyl - 1 - ( 4 - methyl phenyl ) pentan - 1 - am ine represents a significant contribution to pharmaceutical chemistry due to its versatile structure and promising pharmacological properties . The combination of synthetic innovation , computational modeling , and preclinical evaluations has positioned this compound as a valuable asset in drug discovery efforts . As research progresses , we can expect further breakthroughs that will solidify its role as a key intermediate in developing novel therapeutic agents .
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